Technical Guide: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one as a Pharmaceutical Intermediate
Technical Guide: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one as a Pharmaceutical Intermediate
This guide details the technical profile, synthetic utility, and pharmaceutical applications of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one , a specialized heterocyclic intermediate.
Executive Summary
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one (CAS: 1311318-02-1 ) is a high-value pharmacophore and building block used in the synthesis of bioactive small molecules.[1] Structurally, it consists of a piperidine ring coupled to a cyclic urea (imidazolidin-2-one) moiety. This scaffold serves as a conformational restrictor , locking the geometry of the urea linkage to improve receptor binding affinity and metabolic stability compared to acyclic urea analogs.
Its primary utility lies in the development of G-Protein Coupled Receptor (GPCR) ligands (targeting dopamine D2/D3 and serotonin 5-HT receptors for neuropsychiatric indications) and Janus Kinase (JAK) inhibitors (where it serves as a non-fluorinated analog or core scaffold for drugs like Upadacitinib).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one |
| CAS Number | 1311318-02-1 |
| Molecular Formula | C₁₀H₁₉N₃O |
| Molecular Weight | 197.28 g/mol |
| LogP (Predicted) | ~0.5–0.8 (Moderate hydrophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (Piperidine NH), 2 Acceptors (C=O, N) |
| pKa (Piperidine NH) | ~10.5 (Basic, forms stable salts with HCl/TFA) |
| Physical State | White to off-white crystalline solid (typically as HCl salt) |
Structural Significance
The compound features two critical nitrogen centers:[1][2][3]
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N1 (Imidazolidinone): Substituted with an ethyl group.[1][4][5] This blocks the hydrogen bond donor capability at this position, increasing lipophilicity and blood-brain barrier (BBB) permeability.
-
N3 (Imidazolidinone): Attached to the piperidine ring, creating a rigid urea linkage.
-
N (Piperidine): A secondary amine that serves as the primary handle for diversification . It readily undergoes nucleophilic aromatic substitution (
), reductive amination, or amide coupling to attach the scaffold to a drug core (e.g., a heteroaryl system).
Therapeutic Applications & Role in Drug Design[1][5]
Conformational Restriction in GPCR Ligands
In medicinal chemistry, replacing a flexible acyclic urea with a cyclic imidazolidin-2-one ring reduces the entropic penalty of binding. This scaffold is extensively used in Schizophrenia and CNS drug discovery programs targeting:
-
Dopamine D2/D3 Receptors: The piperidine-imidazolidinone motif mimics the pharmacophore of established antipsychotics (e.g., Benperidol, Pimozide), but with improved metabolic stability against amidases.
-
Muscarinic M1/M4 Agonists: Used to design allosteric modulators for Alzheimer’s disease.
Kinase Inhibitor Scaffolds (JAK Family)
The structure bears a striking resemblance to the side chain of Upadacitinib (Rinvoq), a selective JAK1 inhibitor.
-
Upadacitinib Side Chain: 1-(2,2,2-trifluoroethyl)-3-(pyrrolidin/piperidin-yl)...
-
Role of 1-Ethyl Analog: It serves as a des-fluoro analog in Structure-Activity Relationship (SAR) studies. Researchers use it to assess the specific contribution of the trifluoroethyl group to potency and metabolic stability. It is also a potential process impurity marker in the manufacturing of JAK inhibitors.
Synthetic Pathways & Manufacturing
The synthesis of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one requires a convergent strategy, typically starting from 1-Boc-4-piperidone . The protocol below ensures high regioselectivity and yield.
Retrosynthetic Analysis
The molecule is disassembled into three components:
-
Core: 1-Boc-4-piperidone.
-
Amine Source: Ethylamine.
-
Cyclizing Agent: 2-Chloroethyl isocyanate or equivalent.
Recommended Synthetic Protocol
Step 1: Reductive Amination
-
Reagents: 1-Boc-4-piperidone, Ethylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
-
Mechanism: Formation of the imine followed by selective reduction to the secondary amine.
-
Process: Stir 1-Boc-4-piperidone (1.0 eq) and Ethylamine (1.2 eq) in DCM with catalytic AcOH. Add STAB (1.5 eq) at 0°C.
-
Outcome: tert-butyl 4-(ethylamino)piperidine-1-carboxylate.
Step 2: Urea Formation & Cyclization
-
Reagents: 2-Chloroethyl isocyanate, Triethylamine (TEA), THF, then Sodium Hydride (NaH).
-
Mechanism:
-
Nucleophilic attack of the ethylamino group on the isocyanate to form a chloroethyl-urea intermediate.
-
Intramolecular cyclization mediated by strong base (NaH) to close the 5-membered ring.
-
-
Process: Treat the Step 1 product with 2-chloroethyl isocyanate (1.1 eq) in THF. After urea formation (monitored by LCMS), add NaH (1.5 eq) to induce cyclization.
-
Outcome: tert-butyl 4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carboxylate.
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Process: Stir the protected intermediate in 4M HCl/Dioxane at RT for 2 hours. Concentrate to dryness.
-
Final Product: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride.
Visualization of Synthesis Pathway
Caption: Step-wise synthesis of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one from 1-Boc-4-piperidone.
Quality Control & Impurity Profiling
For pharmaceutical grade intermediates, the following impurities must be controlled:
| Impurity Type | Origin | Control Strategy |
| Positional Isomer | 1-Ethyl-3-(piperidin-3 -yl)... | Use high-purity 4-piperidone starting material (>99%). |
| Acyclic Urea | Incomplete cyclization (Step 2) | Monitor via HPLC; ensure sufficient reaction time with NaH. |
| Des-Ethyl Analog | Use of Ammonia instead of Ethylamine | Verify amine source purity. |
| Residual Solvents | THF, Dioxane | Vacuum drying at 45°C; GC-HS analysis. |
Experimental Protocol: Coupling to Drug Core
Self-validating protocol for attaching the intermediate to a heteroaryl chloride (common in drug discovery).
-
Preparation: Dissolve 1.0 eq of Heteroaryl-Cl (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) in dry DMSO or NMP.
-
Addition: Add 1.2 eq of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one HCl .
-
Base: Add 3.0 eq of DIPEA (Diisopropylethylamine) or K₂CO₃ .
-
Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LCMS (Target Mass = Core + 197 - 36.5).
-
Workup: Dilute with water. If solid precipitates, filter and wash. If oil, extract with EtOAc.
-
Validation:
H NMR should show the disappearance of the piperidine NH signal and a downfield shift of the piperidine ring protons adjacent to the nitrogen.
Mechanism of Action (Coupling)
Caption: SNAr coupling mechanism of the intermediate to a drug core scaffold.
References
-
PubChem. (2025). Compound Summary: 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride (CID 53213722).[4] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Imidazolidinones: Recent Literature and Protocols. Retrieved from [Link]
-
CAS Common Chemistry. (2024). Detail for CAS 1311318-02-1.[1] American Chemical Society. Retrieved from [Link]
-
MDPI Molecules. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[6] Retrieved from [Link]
Sources
- 1. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride|CAS 1209997-87-4 [benchchem.com]
- 2. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 3. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride (C10H19N3O) [pubchemlite.lcsb.uni.lu]
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